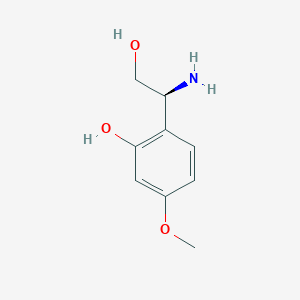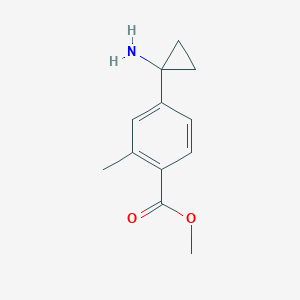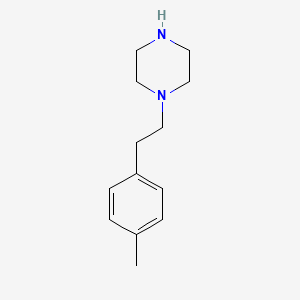
2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of methoxy groups at the 2 and 3 positions of the benzene ring, a trifluoromethyl group at the alpha position, and a hydroxyl group attached to the benzyl carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol typically involves the introduction of the trifluoromethyl group and the methoxy groups onto the benzene ring, followed by the formation of the benzyl alcohol. One common method involves the trifluoromethylation of a suitable precursor, such as 2,3-dimethoxybenzaldehyde, using reagents like trifluoromethyl iodide (CF3I) in the presence of a base. The resulting intermediate can then be reduced to the corresponding benzyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy groups and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to replace the methoxy or trifluoromethyl groups.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxy-alpha-(trifluoromethyl)benzaldehyde or 2,3-dimethoxy-alpha-(trifluoromethyl)acetophenone.
Reduction: Formation of 2,3-dimethoxy-alpha-(trifluoromethyl)toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of 2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
2,3-Dimethoxybenzyl Alcohol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2,3-Dimethoxy-alpha-(methyl)benzyl Alcohol: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
2,3-Dimethoxy-alpha-(chloromethyl)benzyl Alcohol: Contains a chloromethyl group, which can undergo different substitution reactions compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2,3-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H11F3O3 |
|---|---|
分子量 |
236.19 g/mol |
IUPAC名 |
1-(2,3-dimethoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H11F3O3/c1-15-7-5-3-4-6(8(7)16-2)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
InChIキー |
CIBJLXFUDOZNOB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)






